molecular formula C20H32O4 B571030 5(S),6(R)-11-trans DiHETE

5(S),6(R)-11-trans DiHETE

Cat. No.: B571030
M. Wt: 336.5 g/mol
InChI Key: UVZBUUTTYHTDRR-QLMKOMRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(S),6®-11-trans DiHETE typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce hydroxy groups at specific positions on the arachidonic acid molecule. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity .

Industrial Production Methods

Industrial production of 5(S),6®-11-trans DiHETE is less common due to the complexity of the enzymatic processes involved. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown potential for scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

5(S),6®-11-trans DiHETE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the hydroxy groups .

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives of eicosatetraenoic acid, each with distinct biological activities .

Scientific Research Applications

5(S),6®-11-trans DiHETE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5(S),6®-11-trans DiHETE involves its interaction with specific receptors on cell membranes. It modulates intracellular signaling pathways by influencing the levels of secondary messengers such as calcium ions and nitric oxide. These interactions lead to various physiological effects, including the attenuation of vascular hyperpermeability and the inhibition of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(S),6®-11-trans DiHETE is unique due to its specific hydroxy group positions, which confer distinct biological activities compared to other similar compounds. Its ability to modulate vascular functions and inflammatory responses makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZBUUTTYHTDRR-QLMKOMRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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